(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone core, a chlorinated phenyl group, and a dimethylphenoxyethoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidinone Core: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, with an α-halo ketone under basic conditions.
Introduction of the Chlorinated Phenyl Group: This can be achieved through a nucleophilic substitution reaction where the thiazolidinone core reacts with a chlorinated benzyl halide.
Attachment of the Dimethylphenoxyethoxy Side Chain: This step involves the etherification of the phenyl group with a dimethylphenoxyethanol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a chlorinated phenyl group and a dimethylphenoxyethoxy side chain, which may confer unique biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3S2/c1-4-24-21(25)19(29-22(24)28)13-16-12-17(23)8-9-18(16)26-10-11-27-20-14(2)6-5-7-15(20)3/h5-9,12-13H,4,10-11H2,1-3H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJCXBYWELODQT-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=C(C=CC=C3C)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=C(C=CC=C3C)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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